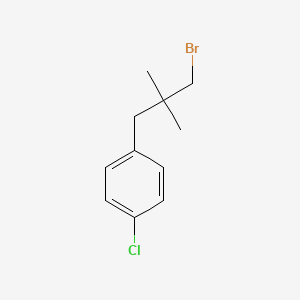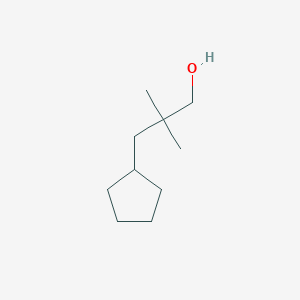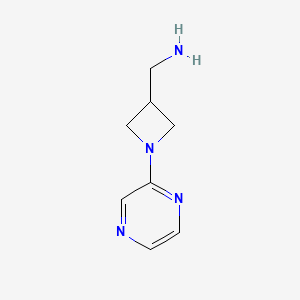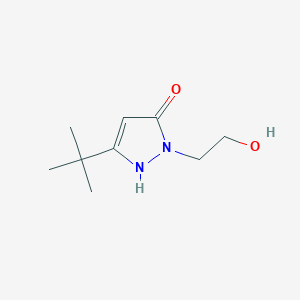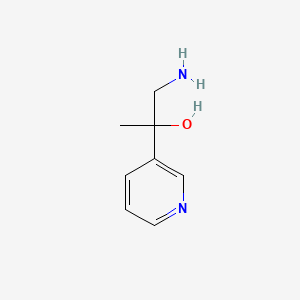![molecular formula C10H13NO3 B1467099 [1-(呋喃-2-羰基)吡咯烷-3-基]甲醇 CAS No. 1247388-90-4](/img/structure/B1467099.png)
[1-(呋喃-2-羰基)吡咯烷-3-基]甲醇
描述
“[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol” is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The pyrrolidine ring in “[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .科学研究应用
葡萄酒中的羰基化合物
研究阐明了糠醛等羰基化合物在葡萄酒中的作用,突出了它们对颜色稳定性、涩味和香气的影响。虽然这些化合物在调节葡萄酒特性方面有益,但当摄入时,它们会与 DNA 形成加合物,从而导致胃肠道中的遗传毒性作用,并且由于它们的反应性质和它们引起的活性氧物质的增加,可能导致神经退行性疾病的发生 (Lago & Welke, 2019)。
热解化学
碳水化合物的热解,这一过程与理解像“[1-(呋喃-2-羰基)吡咯烷-3-基]甲醇”这样的呋喃化合物的形成有关,表明在糖的热解中,呋喃比其他热解产物更有利。这对于生成生物燃料和理解生物质转化中的化学途径具有影响 (Sanders, Goldsmith, & Seeman, 2003)。
变压器绝缘油中的甲醇
甲醇已被研究作为评估电力变压器中固体绝缘状况的标志物,突出了其在监测纤维素绝缘降解中的作用。该应用强调了甲醇及其衍生物在工业诊断和维护中的更广泛效用 (Jalbert 等人,2019 年)。
甲烷营养菌和甲醇
甲烷营养菌能够利用甲烷作为其唯一的碳源,具有潜在的生物技术应用,包括将甲烷转化为甲醇。这条研究途径探索了甲烷的可持续利用,甲烷是一种强效温室气体,用于生产有价值的化学品和燃料 (Strong, Xie, & Clarke, 2015)。
生物质转化为呋喃衍生物
将植物生物质转化为呋喃衍生物,如 5-羟甲基糠醛 (HMF),以及进一步转化为有价值的化学品和材料,是一个重要的研究领域。这一过程展示了可持续化学在替代不可再生的碳氢化合物来源方面的潜力 (Chernyshev, Kravchenko, & Ananikov, 2017)。
未来方向
The future directions for “[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol” and similar compounds lie in the design of new pyrrolidine compounds with different biological profiles . The use of heterocyclic scaffolds, many of which contain nitrogen, is increasingly relied upon in the development of clinically active drugs .
作用机制
Target of Action
Compounds with a pyrrolidine ring, which is present in [1-(furan-2-carbonyl)pyrrolidin-3-yl]methanol, are known to interact with various biological targets .
Mode of Action
It is known that the pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to be involved in various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to show different biological activities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化分析
Biochemical Properties
Enzymes such as cytochrome P450 and carbonyl reductase are known to interact with [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol. Cytochrome P450 enzymes facilitate the oxidation of the compound, leading to the formation of hydroxylated metabolites. Carbonyl reductase, on the other hand, reduces the carbonyl group in the furan ring, resulting in the formation of alcohol derivatives .
Cellular Effects
[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell signaling pathways. This modulation can result in changes in gene expression, affecting the transcription of specific genes involved in cell growth, differentiation, and apoptosis .
In terms of cellular metabolism, [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol can influence the activity of metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux. This can impact cellular energy production and the synthesis of biomolecules .
Molecular Mechanism
The molecular mechanism of action of [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, inhibiting or activating their activity. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their heme group, preventing the oxidation of substrates .
Additionally, [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. This can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions. This degradation can lead to the formation of inactive or less active metabolites, reducing the compound’s effectiveness .
Long-term studies have shown that [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These effects are dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity. At high doses, [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol can exhibit toxic effects, including liver and kidney damage, oxidative stress, and apoptosis .
Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more prominent. These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol is involved in various metabolic pathways, including oxidation and reduction reactions. Cytochrome P450 enzymes oxidize the compound, leading to the formation of hydroxylated metabolites. Carbonyl reductase reduces the carbonyl group in the furan ring, resulting in the formation of alcohol derivatives .
These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. The interactions with enzymes and cofactors involved in these pathways can influence the compound’s metabolic flux and the levels of metabolites .
Transport and Distribution
The transport and distribution of [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters and organic cation transporters .
Once inside the cells, [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also affected by its affinity for different cell types and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its interactions with targeting signals .
Post-translational modifications, such as phosphorylation or acetylation, can also affect the compound’s localization and activity. These modifications can alter the compound’s binding affinity for specific biomolecules, influencing its function within different subcellular compartments .
属性
IUPAC Name |
furan-2-yl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-7-8-3-4-11(6-8)10(13)9-2-1-5-14-9/h1-2,5,8,12H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCCSEPIBMRTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B1467016.png)

amine](/img/structure/B1467018.png)
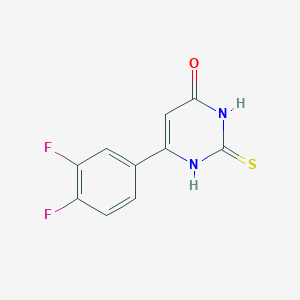
![{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol](/img/structure/B1467024.png)
